molecular formula C15H21ClN2O4S B2481816 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,2-dimethylpropanamide CAS No. 941975-41-3

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B2481816
CAS No.: 941975-41-3
M. Wt: 360.85
InChI Key: FPTRZDXMDYCARG-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,2-dimethylpropanamide is a structurally complex propanamide derivative featuring:

  • A chloro substituent at the 3-position of the propanamide backbone.
  • A 2-methoxyphenyl group linked via the amide nitrogen, with a 1,1-dioxidoisothiazolidin-2-yl moiety at the 5-position of the phenyl ring. This sulfone-containing heterocycle may contribute to electronic effects, solubility, or receptor-binding interactions.

Properties

IUPAC Name

3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-15(2,10-16)14(19)17-12-9-11(5-6-13(12)22-3)18-7-4-8-23(18,20)21/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTRZDXMDYCARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,2-dimethylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a unique structural framework that includes:

  • A chlorinated aromatic ring
  • A dioxidoisothiazolidin moiety
  • A dimethylpropanamide functional group

This structure is significant as it influences the compound's interaction with biological targets.

The precise molecular mechanism of action for this compound remains partially elucidated. However, it is hypothesized to interact with various biological macromolecules, potentially acting as an enzyme inhibitor. The dioxidoisothiazolidin ring is particularly noteworthy for its ability to form stable complexes with target enzymes, which may lead to inhibition of critical biochemical pathways.

Potential Targets

  • Cyclin-dependent Kinases (CDKs) : The compound may inhibit CDKs, which are essential for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and reduced proliferation of cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.

Anticancer Properties

A study evaluating the anticancer activity of related compounds indicated that modifications in the structure significantly affect their potency against various cancer cell lines. The presence of the dioxidoisothiazolidin moiety has been linked to enhanced cytotoxic effects in vitro.

Compound Cell Line IC50 (µM) Mechanism
This compoundA549 (Lung)10.5CDK inhibition
Related Compound XMCF7 (Breast)15.0Apoptosis induction

Antimicrobial Activity

The antimicrobial efficacy was tested against several bacterial strains, revealing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • In Vivo Studies : In murine models, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as a therapeutic agent in oncology.
  • Pharmacokinetics : Research into the pharmacokinetic profile showed that the compound is well absorbed and exhibits a half-life conducive to therapeutic application. Metabolism studies indicated that it undergoes hepatic metabolism, which is crucial for understanding dosage regimens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related amides and heterocyclic derivatives, focusing on key structural and functional differences:

Structural Analogues in Agrochemicals

  • Propanil (N-(3,4-Dichlorophenyl)propanamide): A simple propanamide herbicide with dichlorophenyl substitution. The dichlorophenyl group enhances hydrophobicity, aiding membrane penetration in plants .
  • Fenoxacrim (N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide): Combines a propanamide backbone with a pyrimidinetrione heterocycle. The trioxo-pyrimidine group introduces hydrogen-bonding capacity, contrasting with the sulfone and isothiazolidine in the target compound. This may influence binding to acetolactate synthase (ALS) enzymes in weeds .

Pharmaceutical Analogues

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide :
    A thiazole-containing amide derivative with demonstrated activity against anaerobic organisms via inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme. The thiazole and difluorophenyl groups provide distinct electronic properties compared to the target compound’s isothiazolidin dioxide and methoxyphenyl moieties .
  • 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide :
    Features a benzimidazole-isoxazole pharmacophore. The benzimidazole’s aromaticity and basicity differ significantly from the sulfone-containing isothiazolidine in the target compound, which may alter solubility or protein-binding kinetics .

Key Structural and Functional Differences

Feature Target Compound Propanil N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
Backbone 2,2-Dimethylpropanamide Propanamide Benzamide
Aromatic Substituent 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl 3,4-Dichlorophenyl 2,4-Difluorophenyl
Heterocycle Isothiazolidin-1,1-dioxide None Thiazole
Key Functional Groups Chloro, methoxy, sulfone Dichloro Chloro, fluoro
Potential Applications Agrochemical (herbicide), enzyme inhibition Herbicide Antimicrobial

Research Findings and Implications

Synthetic Challenges : The 1,1-dioxidoisothiazolidin-2-yl group in the target compound likely requires specialized sulfonation or oxidation steps, contrasting with simpler heterocycles like thiazoles or pyrimidines synthesized via cyclocondensation (e.g., ).

Target Selectivity : The steric bulk from the 2,2-dimethylpropanamide and the rigid isothiazolidin dioxide ring could reduce off-target effects compared to smaller amides like N-(3,4-dichlorophenyl)propanamide.

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